N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid
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Overview
Description
. This compound is used in various scientific research applications, particularly in the field of peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid involves the protection of the threonine amino acid with a tert-butoxycarbonyl (Boc) group and a benzyl (Bzl) group. The reaction typically involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups or other functional groups.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf). These reagents are used under specific conditions to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield deprotected amino acids .
Scientific Research Applications
N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid involves its role as a protected amino acid derivative. The Boc and Bzl protecting groups prevent unwanted side reactions during peptide synthesis. The compound is selectively deprotected under specific conditions to yield the desired peptide or amino acid derivative .
Comparison with Similar Compounds
Similar Compounds
Boc-Thr(Bzl)-OH: A similar compound used in peptide synthesis with a molecular weight of 309.4.
Fmoc-Thr(tBu)-OH: Another threonine derivative used in peptide synthesis with different protecting groups.
Uniqueness
N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid is unique due to its specific protecting groups and its application in the synthesis of complex peptides. The combination of Boc and Bzl groups provides stability and selectivity during chemical reactions, making it a valuable compound in peptide synthesis .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO7.C12H23N/c1-17(31-15-19-8-6-5-7-9-19)22(26-24(30)33-25(2,3)4)23(29)32-16-20-12-10-18(11-13-20)14-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,17,22H,14-16H2,1-4H3,(H,26,30)(H,27,28);11-13H,1-10H2/t17-,22+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLDLXPANSHTOC-YITVUBHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54N2O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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